molecular formula C19H23N3O B10902958 N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]pentanehydrazide

N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]pentanehydrazide

Cat. No.: B10902958
M. Wt: 309.4 g/mol
InChI Key: UKBYZHROLPMYKR-HMMYKYKNSA-N
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Description

N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE is a synthetic organic compound It is characterized by its unique structure, which includes a hydrazide group attached to a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE typically involves the condensation of 4-(methylphenyl)hydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}BUTANOHYDRAZIDE
  • N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}HEXANOHYDRAZIDE

Uniqueness

N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to similar compounds. Its methyl-substituted phenyl ring and hydrazide group are key structural elements that influence its properties and applications.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]pentanamide

InChI

InChI=1S/C19H23N3O/c1-3-4-10-19(23)21-20-15-16-11-13-18(14-12-16)22(2)17-8-6-5-7-9-17/h5-9,11-15H,3-4,10H2,1-2H3,(H,21,23)/b20-15+

InChI Key

UKBYZHROLPMYKR-HMMYKYKNSA-N

Isomeric SMILES

CCCCC(=O)N/N=C/C1=CC=C(C=C1)N(C)C2=CC=CC=C2

Canonical SMILES

CCCCC(=O)NN=CC1=CC=C(C=C1)N(C)C2=CC=CC=C2

Origin of Product

United States

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